molecular formula C20H12O4 B026940 Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- CAS No. 19817-49-3

Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-

Cat. No. B026940
CAS RN: 19817-49-3
M. Wt: 316.3 g/mol
InChI Key: MVGCIFXFMUMGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- is not fully understood. However, it is believed to work by interacting with the electron transport chain in cells, leading to the production of reactive oxygen species and ultimately cell death.

Biochemical And Physiological Effects

Studies have shown that dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has also been investigated for its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, one of the limitations is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-. One area of interest is in the development of new synthetic methods that are more efficient and cost-effective. Another area of research is in the investigation of its potential as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- is a complex process that involves several steps. One of the most commonly used methods is the Pd-catalyzed oxidative coupling of 2-naphthols with arylboronic acids. This method has been shown to be effective in producing high yields of the compound.

Scientific Research Applications

Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of organic electronics, where it has been shown to have excellent charge transport properties. It has also been investigated for its potential use as a photosensitizer in dye-sensitized solar cells.

properties

CAS RN

19817-49-3

Product Name

Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

13,20-dihydroxypentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaene-3,10-dione

InChI

InChI=1S/C20H12O4/c21-17-9-5-1-2-6-10(9)18(22)14-13(17)15-16(14)20(24)12-8-4-3-7-11(12)19(15)23/h1-8,13-14,23-24H

InChI Key

MVGCIFXFMUMGSO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4=C(C5=CC=CC=C5C(=C34)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4=C(C5=CC=CC=C5C(=C34)O)O

synonyms

5a,11b-Dihydro-6,11-dihydroxydibenzo[b,h]biphenylene-5,12-dione

Origin of Product

United States

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